molecular formula C14H13F3N2O2S B2780137 3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 565209-22-5

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2780137
CAS No.: 565209-22-5
M. Wt: 330.33
InChI Key: OAXYHSGWCABISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C14H13F3N2O2S and a molecular weight of 330.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a methyl group, and a trifluoromethylphenylsulfonyl group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its predicted melting point is 180.90°C, and its predicted boiling point is approximately 451.7°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.58 .

Scientific Research Applications

Photodynamic Therapy Application

One research application involves the use of benzenesulfonamide derivatives in photodynamic therapy (PDT) for cancer treatment. A study describes the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showing potential as Type II photosensitizers for photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Membrane-bound Phospholipase A2 Inhibition

Another significant application is in the development of inhibitors for membrane-bound phospholipase A2, which play a crucial role in various inflammatory processes. Substituted benzenesulfonamides have been evaluated as potent inhibitors, demonstrating efficacy in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Antimicrobial and Pharmacological Activities

Research on benzenesulfonamide derivatives also extends to their antimicrobial and pharmacological properties. Studies have synthesized and evaluated the efficacy of these compounds as antimicrobial agents, revealing their potential in treating infections and their utility in drug development (Thamizharasi, Vasantha, & Reddy, 2002).

Properties

IUPAC Name

3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-9-5-6-12(8-13(9)18)22(20,21)19-11-4-2-3-10(7-11)14(15,16)17/h2-8,19H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYHSGWCABISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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